molecular formula C18H21N5O3 B2541339 3-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034449-00-6

3-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2541339
CAS No.: 2034449-00-6
M. Wt: 355.398
InChI Key: WLDNXUGKVTWACQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS: 2034475-99-3) is a heterocyclic molecule featuring a pyrazine-carbonitrile core linked via an ether bond to a piperidine ring. The piperidine moiety is further substituted with a 3-(3,5-dimethylisoxazol-4-yl)propanoyl group (Figure 1). Its molecular formula is C₁₈H₂₂N₆O₃, with a molecular weight of 354.4063 g/mol .

Piperidine functionalization: Introduction of the propanoyl-isoxazole substituent via acylation or nucleophilic substitution.

Pyrazine-carbonitrile coupling: Ether bond formation between the piperidine oxygen and the pyrazine ring, followed by cyanation at the 2-position.
Characterization likely employs NMR, IR, and mass spectrometry, as seen in related compounds (e.g., pyrazole-carbonitriles in –11) .

Properties

IUPAC Name

3-[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-12-15(13(2)26-22-12)5-6-17(24)23-9-3-4-14(11-23)25-18-16(10-19)20-7-8-21-18/h7-8,14H,3-6,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDNXUGKVTWACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Analog 1: 3-{[1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile (BK66806)

  • Molecular Formula : C₁₆H₁₇N₅O₃
  • Molecular Weight : 327.3379 g/mol
  • Key Differences: Substituent on piperidine: 3,5-Dimethylisoxazole-4-carbonyl (shorter acyl chain) vs. 3-(3,5-dimethylisoxazol-4-yl)propanoyl (longer propanoyl chain). Impact: The propanoyl chain in the target compound may enhance lipophilicity and membrane permeability compared to BK66806 .

Analog 2: 3-((1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

  • Structure: Features an acetyl linker instead of propanoyl.
  • Impact : Reduced steric bulk and shorter chain length could alter binding affinity in biological systems, as seen in analogous pesticide derivatives () .

Analog 3: 3-({1-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl}oxy)pyridine-2-carbonitrile (BK64513)

  • Molecular Formula : C₁₈H₂₂N₆O₂
  • Molecular Weight : 354.4063 g/mol
  • Key Differences :
    • Heterocyclic core: Pyridine (one nitrogen) vs. pyrazine (two nitrogens).
    • Substituent: Pyrazole (five-membered ring with two adjacent nitrogens) vs. isoxazole (oxygen and nitrogen).
    • Impact: Pyrazine’s electron-deficient nature may enhance interactions with electron-rich biological targets compared to pyridine .

Structural and Functional Comparison Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Heterocyclic Core
Target Compound C₁₈H₂₂N₆O₃ 354.4063 3-(3,5-Dimethylisoxazol-4-yl)propanoyl Pyrazine
BK66806 C₁₆H₁₇N₅O₃ 327.3379 3,5-Dimethylisoxazole-4-carbonyl Pyrazine
BK64513 C₁₈H₂₂N₆O₂ 354.4063 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl Pyridine

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